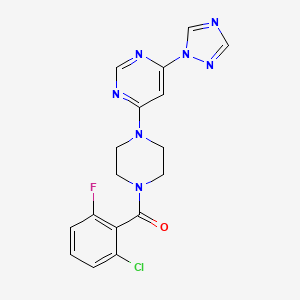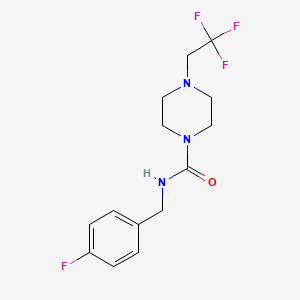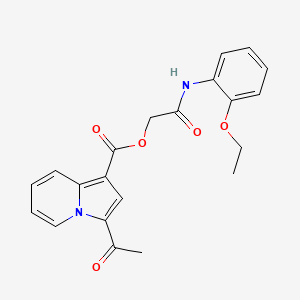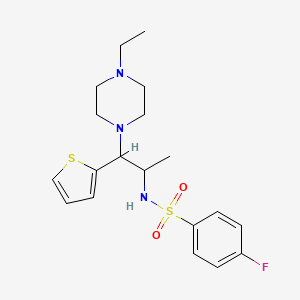![molecular formula C32H41N5O3 B3002734 2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1331135-04-6](/img/no-structure.png)
2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C32H41N5O3 and its molecular weight is 543.712. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrolytic Metalloenzyme Models
Research by Takagi et al. (1991) explored the activation of hydroxyl groups in N-alkyl-2-(hydroxymethyl)imidazole ligands, which are structurally related to the compound . This study, focusing on micellar effects and complexation with Cu2+, contributes to the understanding of hydrolytic metalloenzymes, which are crucial in biological catalysis and drug design (Takagi, Ogino, Tanaka, Machiya, Kashihara, & Yoshida, 1991).
Formation of Novel Tricyclic Imidazoles
Mitsuhashi et al. (1982) investigated reactions involving 4,5-dicyanoimidazoles, leading to the formation of novel tricyclic imidazole compounds. Such research is significant in creating new chemical entities with potential applications in pharmaceuticals and materials science (Mitsuhashi, Takahashi, Kawahara, Ikeru, & Tanaka, 1982).
Novel Spiro-linked and Imidazoline Derivatives
Klásek et al. (2010) focused on the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the synthesis of novel spiro-linked imidazolidine-oxindoles and imidazoline-2-thiones. This research opens avenues in synthesizing complex organic compounds with potential medicinal or material applications (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Applications in Supramolecular Chemistry
A review by Kravchenko, Baranov, and Gazieva (2018) on the synthesis of glycolurils and their analogues, which are structurally related to the queried compound, highlights their widespread applications, including in supramolecular chemistry. This area of research is essential for the development of novel materials and drug delivery systems (Kravchenko, Baranov, & Gazieva, 2018).
Host for Anions in Structural Chemistry
Nath and Baruah (2012) explored imidazole-containing bisphenols as versatile hosts for anions. Such studies are pivotal in understanding molecular interactions and designing host-guest systems in structural chemistry (Nath & Baruah, 2012).
Molecular Rearrangement and New Derivative Synthesis
Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of certain imidazole derivatives, leading to novel indole and imidazolinone derivatives. This research is vital for organic synthesis and the development of new chemical entities (Klásek, Lyčka, & Holčapek, 2007).
Green Synthesis in Organic Chemistry
Bouzayani et al. (2018) demonstrated the green synthesis of chiral imidazo[2,1-a]isoindole-2,5-dione derivatives. Such methodologies are crucial in developing sustainable and environmentally friendly synthesis processes (Bouzayani, Kraїem, Marque, Kacem, Carlin-Sinclair, Marrot, & Hassine, 2018).
Propriétés
Numéro CAS |
1331135-04-6 |
|---|---|
Formule moléculaire |
C32H41N5O3 |
Poids moléculaire |
543.712 |
Nom IUPAC |
2-dodecyl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C32H41N5O3/c1-3-4-5-6-7-8-9-10-11-15-22-37-30(38)28-29(34(2)32(37)39)33-31-35(23-24-36(28)31)25-18-20-27(21-19-25)40-26-16-13-12-14-17-26/h12-14,16-21H,3-11,15,22-24H2,1-2H3 |
Clé InChI |
MJAVGJNNBMUEME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)


![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)


![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
